molecular formula C10H17N3O2S B7159938 N,N-dimethyl-1-(2-methylidenebutyl)pyrazole-4-sulfonamide

N,N-dimethyl-1-(2-methylidenebutyl)pyrazole-4-sulfonamide

Cat. No.: B7159938
M. Wt: 243.33 g/mol
InChI Key: HRBLUALTZSBZEB-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(2-methylidenebutyl)pyrazole-4-sulfonamide: is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a sulfonamide group and a dimethylated butyl chain

Properties

IUPAC Name

N,N-dimethyl-1-(2-methylidenebutyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-5-9(2)7-13-8-10(6-11-13)16(14,15)12(3)4/h6,8H,2,5,7H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBLUALTZSBZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)CN1C=C(C=N1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(2-methylidenebutyl)pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by sulfonation and subsequent alkylation to introduce the dimethyl and butyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1-(2-methylidenebutyl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring or the butyl chain are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, N,N-dimethyl-1-(2-methylidenebutyl)pyrazole-4-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties, making it valuable in the development of new materials and catalysts.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and optimize its efficacy.

Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(2-methylidenebutyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrazole ring and butyl chain contribute to the compound’s overall binding affinity and selectivity. These interactions can modulate the activity of the target, leading to desired biological or chemical effects.

Comparison with Similar Compounds

  • N,N-dimethyl-1-(2-methylidenebutyl)pyrazole-4-carboxamide
  • N,N-dimethyl-1-(2-methylidenebutyl)pyrazole-4-phosphonamide
  • N,N-dimethyl-1-(2-methylidenebutyl)pyrazole-4-thioamide

Uniqueness: N,N-dimethyl-1-(2-methylidenebutyl)pyrazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and interactions with molecular targets, making it a valuable entity for specific applications.

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